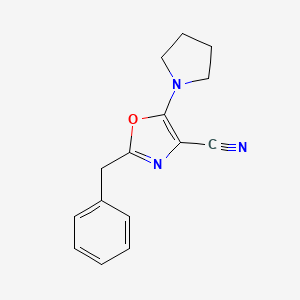
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, commonly known as DMDB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMDB belongs to the family of pyrrolidinyl butanamides and has been synthesized through different methods.
Mechanism of Action
The mechanism of action of DMDB is not fully understood. However, it has been suggested that DMDB may act as a modulator of the cannabinoid receptor type 2 (CB2). DMDB has also been shown to inhibit the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects
DMDB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMDB can inhibit the growth of cancer cells and induce apoptosis. DMDB has also been shown to have anti-inflammatory effects and can reduce oxidative stress. In vivo studies have shown that DMDB can improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
DMDB has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential therapeutic applications. However, there are also some limitations to using DMDB in lab experiments. DMDB has low solubility in water, which can make it difficult to administer in vivo. DMDB also has limited stability, which can affect its efficacy in experiments.
Future Directions
There are several future directions for DMDB research. One potential direction is to further investigate the mechanism of action of DMDB and its potential as a modulator of the CB2 receptor. Another direction is to explore the potential therapeutic applications of DMDB in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on improving the solubility and stability of DMDB to enhance its efficacy in lab experiments.
Synthesis Methods
DMDB can be synthesized through different methods, including the reaction of 4-(2,5-dioxo-1-pyrrolidinyl)butanoyl chloride with 2,4-dimethoxyaniline in the presence of a base. Another method involves the reaction of 4-(2,5-dioxo-1-pyrrolidinyl)butanoyl chloride with 2,4-dimethoxyphenethylamine in the presence of a base. The synthesized DMDB can be purified through column chromatography or recrystallization.
Scientific Research Applications
DMDB has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, DMDB has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In pharmacology, DMDB has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMDB has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-11-5-6-12(13(10-11)23-2)17-14(19)4-3-9-18-15(20)7-8-16(18)21/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYHNMDJRPLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)CCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline](/img/structure/B5773527.png)

![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)
![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)


